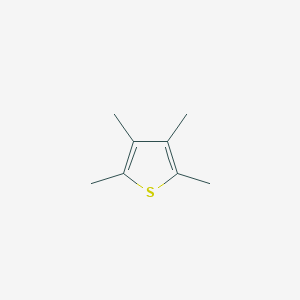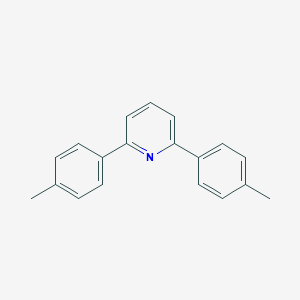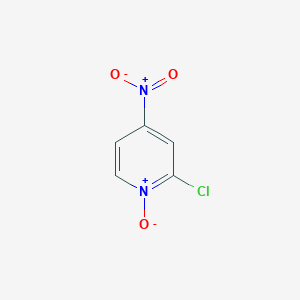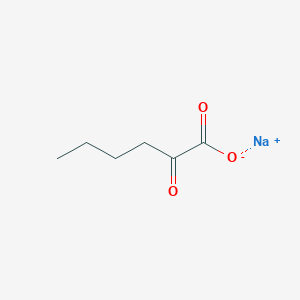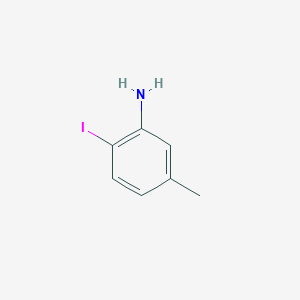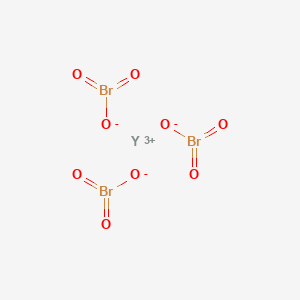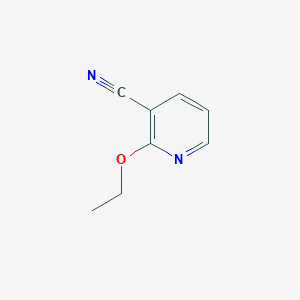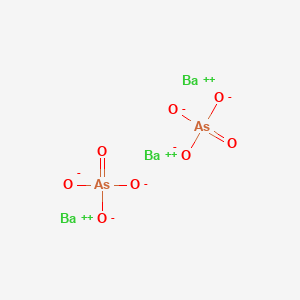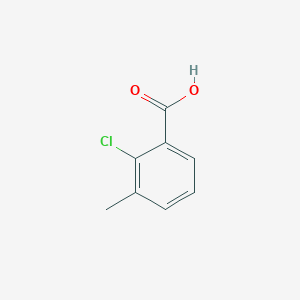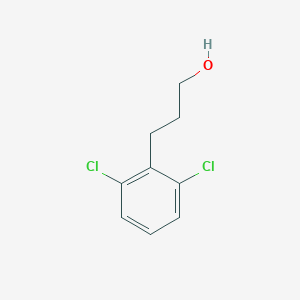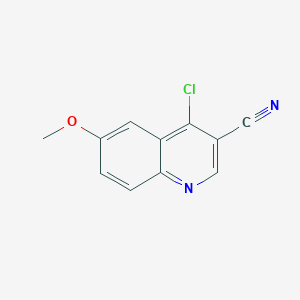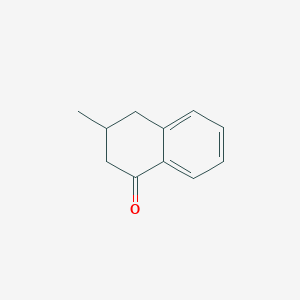
3-甲基-1-茚满酮
描述
3-Methyl-1-tetralone is a chemical compound with the molecular formula C11H12O . It is a derivative of 1-tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . 1-Tetralone can be regarded as a benzo-fused cyclohexanone and is used as a starting material for agricultural and pharmaceutical agents .
Synthesis Analysis
The synthesis of 2-Methyl-1-tetralone involves enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . The starting compound 4-phenylbutanoic acid can be obtained from 3-benzoylpropanoic acid via catalytic hydrogenation . The intramolecular cyclization of 4-phenylbutanoic acid to 1-tetralone is catalyzed by polyphosphoric acid and methanesulfonic acid .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-tetralone consists of a cyclic structure with a ketone functional group . The average mass of the molecule is 160.212 Da .Chemical Reactions Analysis
3-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . It has been used in enantioselective separation of indan, tetralin, and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .Physical And Chemical Properties Analysis
3-Methyl-1-tetralone is a liquid with a density of 1.057 g/mL at 25 °C . Its boiling point is 127-131 °C/12 mmHg . The refractive index is n20/D 1.5535 (lit.) .科学研究应用
Synthesis of Heterocyclic Compounds
3-Methyl-1-tetralone plays a substantial role in organic synthesis due to its strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds .
Pharmaceuticals and Biological Activities
It is used in the synthesis of pharmaceuticals along with biological activities. It also serves as precursors of many natural products and their derivatives .
3. Building Blocks for Therapeutically Functional Compounds Many α-tetralone derivatives, including 3-Methyl-1-tetralone, are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics and antidepressants .
Acetylcholinesterase Inhibitors
3-Methyl-1-tetralone is used in the synthesis of acetylcholinesterase inhibitors, which are effective for treating Alzheimer’s disease .
Antitumor Activity
Alkaloids possessing antitumor activity can be synthesized using 3-Methyl-1-tetralone .
Enantioselective Separation
2-Methyl-1-tetralone was used in enantioselective separation of indan, tetralin and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .
Catalysis
2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes .
Anti-HCV Activity
Some derivatives of 3-Methyl-1-tetralone were reported to have anti-HCV activity .
作用机制
Target of Action
Tetralone derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that tetralone derivatives can undergo enantioselective hydrogenation, a process catalyzed by 1,4-diamine-ruthenium (ii) complexes . This suggests that 3-Methyl-1-tetralone might interact with its targets through similar chemical reactions.
Biochemical Pathways
Tetralone derivatives are known to be involved in the synthesis of various bioactive compounds, including steroids, prostaglandin analogs, dyes, heterocycles, and pharmaceuticals . Therefore, it’s plausible that 3-Methyl-1-tetralone could influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that 3-methyl-1-tetralone could have good bioavailability and could be metabolized efficiently in the body .
Result of Action
One study suggests that a tetralone derivative was found to covalently bind to the sars-cov-2 main protease (mpro), suggesting potential antiviral activity . This implies that 3-Methyl-1-tetralone might have similar effects.
安全和危害
未来方向
The future directions of 3-Methyl-1-tetralone research could involve its use in the synthesis of plasmonic nanostructures . The photoenolization of substituted tetralones such as 3,3,6,8-tetramethyl-1-tetralone can produce a photoenol excited state, which is useful for the fast synthesis of gold nanostructures .
属性
IUPAC Name |
3-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDIVBLLDITMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933649 | |
| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-tetralone | |
CAS RN |
14944-23-1 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformational preference of the methyl group in 3-methyl-1-tetralone?
A1: While the provided research articles primarily focus on the use of 3-methyl-1-tetralone as a precursor in synthesizing more complex molecules, one study delves into its conformational analysis using NMR spectroscopy []. The study reveals that the 3-methyl group in 3-methyl-1-tetralone does not exhibit a strong preference for either an axial or equatorial orientation. This is in contrast to other substituted tetralones, such as 2-methyl-1-tetralone and 4-methyl-1-tetralone, where the methyl group exhibits a preference for specific orientations.
Q2: How is 3-methyl-1-tetralone used in the synthesis of polycyclic aromatic hydrocarbons?
A2: 3-Methyl-1-tetralone serves as a valuable starting material for synthesizing benz[c]acridines and polycyclic carbazoles []. These compounds, often referred to as polycyclic aromatic hydrocarbons (PAHs), are of significant interest due to their potential carcinogenicity. Researchers utilize 3-methyl-1-tetralone in a series of chemical reactions to construct the complex ring systems present in these PAHs. This research is crucial for understanding the relationship between the structure of PAHs and their carcinogenic activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

